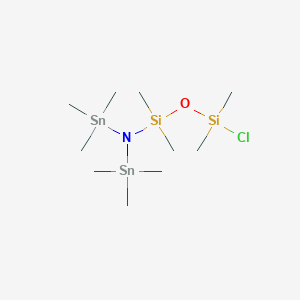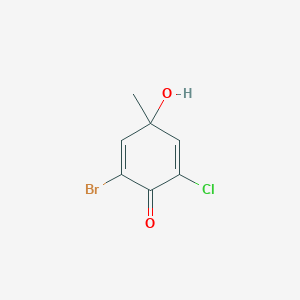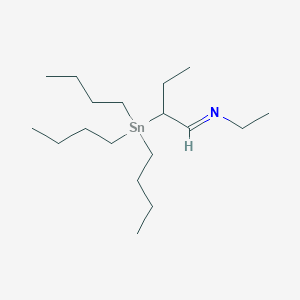![molecular formula C10H12O2 B14588988 2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene CAS No. 61251-32-9](/img/structure/B14588988.png)
2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene is an organic compound with a unique bicyclic structure. This compound is characterized by its two methoxy groups attached to a bicyclo[4.2.0]octa-1,3,5-triene framework. The presence of these methoxy groups and the bicyclic structure imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of anhydrous tetrahydrofuran as a solvent and butyllithium as a reagent. The reaction is carried out under an inert atmosphere, such as argon, and at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to produce the compound in high yields and purity.
化学反応の分析
Types of Reactions
2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the replacement of methoxy groups with other functional groups.
科学的研究の応用
2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The methoxy groups and bicyclic structure allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one: This compound has a similar bicyclic structure but differs in the position and number of methoxy groups.
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine:
Uniqueness
2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene is unique
特性
CAS番号 |
61251-32-9 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
2,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C10H12O2/c1-11-8-5-7-3-4-9(7)10(6-8)12-2/h5-6H,3-4H2,1-2H3 |
InChIキー |
QYWYHHUUNIIZRB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CC2)C(=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14588917.png)
![1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14588925.png)
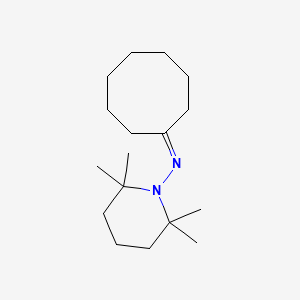
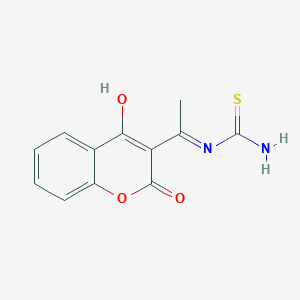
![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)
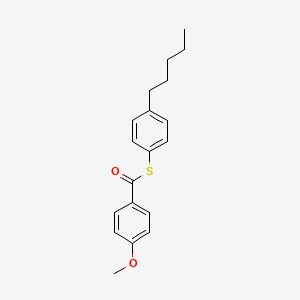
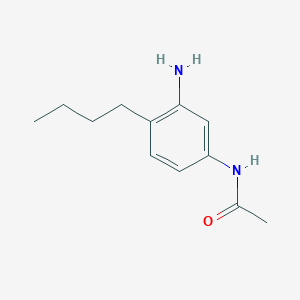
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
